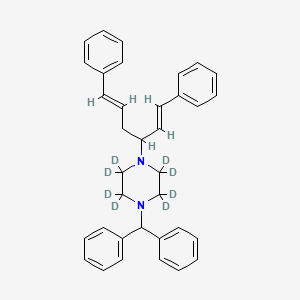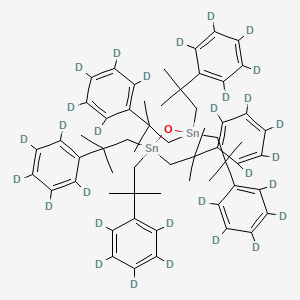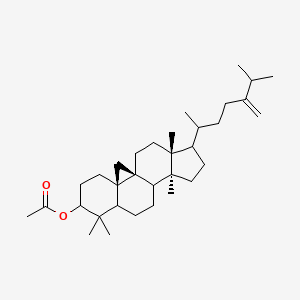![molecular formula C26H41NO2 B12426274 N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide, also known as (9Z,12Z)-N-(3-methoxybenzyl)octadeca-9,12-dienamide, is a compound with the molecular formula C26H41NO2 and a molecular weight of 399.6092 g/mol . This compound is a derivative of linoleic acid and is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the amide linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide typically involves the reaction of linoleic acid with 3-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Activation of Linoleic Acid: Linoleic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated linoleic acid is then reacted with 3-methoxybenzylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide chain can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: The compound can be reduced to the corresponding saturated amide using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: H2 gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: NaH in dimethylformamide (DMF), alkyl halides in anhydrous conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Wirkmechanismus
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby modulating the release of neurotransmitters and exerting analgesic, anti-inflammatory, and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide can be compared with other similar compounds, such as:
N-(3-methoxybenzyl)linoleamide: Similar structure but with different substitution patterns on the benzyl ring.
N-(3-methoxyphenyl)linoleamide: Lacks the methoxy group on the benzyl ring.
N-(3-methoxyphenyl)methyl)stearamide: Saturated analog with no double bonds in the fatty acid chain.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in terms of its specific interactions with FAAH and its potential therapeutic benefits.
Eigenschaften
Molekularformel |
C26H41NO2 |
|---|---|
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
BMQBTHWVNBJSPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


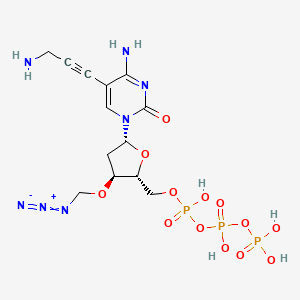
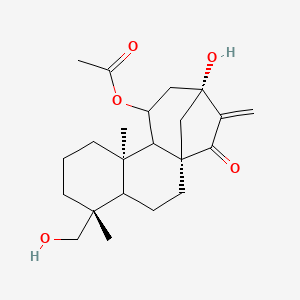
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
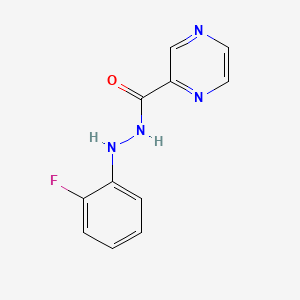
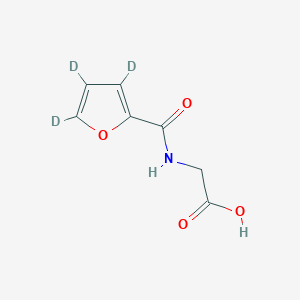
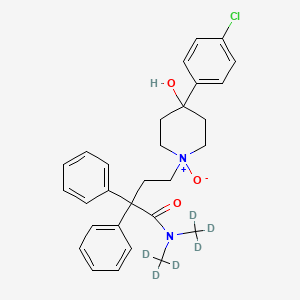

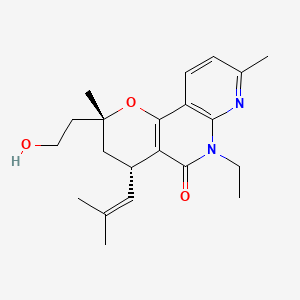
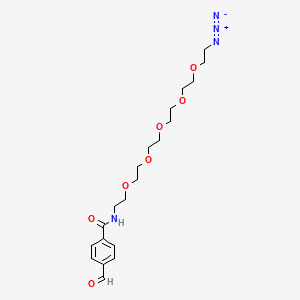
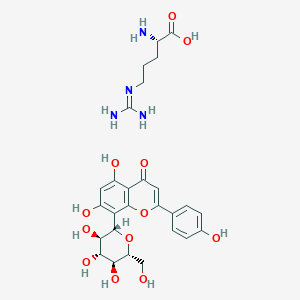
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
